molecular formula C9H8ClFO2 B3262935 6-Chloro-3-ethoxy-2-fluorobenzaldehyde CAS No. 363620-21-7

6-Chloro-3-ethoxy-2-fluorobenzaldehyde

Cat. No. B3262935
CAS RN: 363620-21-7
M. Wt: 202.61 g/mol
InChI Key: FGYJEQRISUNQBH-UHFFFAOYSA-N
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Description

6-Chloro-3-ethoxy-2-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8ClFO2 . It has a molecular weight of 202.61 .


Molecular Structure Analysis

The InChI code for a similar compound, 3-chloro-2-ethoxy-6-fluorobenzaldehyde, is 1S/C9H8ClFO2/c1-2-13-9-6 (5-12)8 (11)4-3-7 (9)10/h3-5H,2H2,1H3 . This provides a standardized way to represent the compound’s molecular structure.

Scientific Research Applications

1. Radiolabeling for Imaging Applications

6-Chloro-3-ethoxy-2-fluorobenzaldehyde has been utilized in radiolabeling for imaging applications. Specifically, it has been employed to label the interior surface of a viral capsid with [18F]fluorobenzaldehyde through a multistep bioconjugation strategy. This approach has shown promising results in prolonging blood circulation time and altering the excretion profile of fluorine-18-labeled compounds, paving the way for the development of targeted imaging and therapeutic agents (Hooker et al., 2008).

2. Synthesis of AChE Inhibitors

The compound has been synthesized as a radioligand (2-[18F]fluoro-CP-118,954) for the in vivo mapping of acetylcholinesterase (AChE), a crucial enzyme associated with neurological functions and diseases. The radioligand showed potential in mapping AChE distribution in animal models, indicating its utility in studying neurological disorders (Ryu et al., 2005).

3. Neuroprotective and Antioxidant Activities

Studies on derivatives of benzaldehyde, such as vanillin and 3-hydroxybenzaldehyde, have revealed their neuroprotective and antioxidant properties. These compounds have shown potential in mitigating neurochemical deficits, oxidative stress, and apoptosis in models of neurodegenerative diseases, suggesting a therapeutic role for structurally similar compounds like 6-Chloro-3-ethoxy-2-fluorobenzaldehyde (Dhanalakshmi et al., 2016); (Kong et al., 2016).

4. Pharmacological Applications

6-Chloro-3-ethoxy-2-fluorobenzaldehyde and its structural relatives have been explored for various pharmacological applications, including anti-inflammatory, analgesic, and anticonvulsant activities. These findings highlight the compound's potential in contributing to the development of new therapeutic agents (Muchowski et al., 1985); (Hamor & Farraj, 1965).

5. Anti-obesity Potential

Benzaldehyde derivatives like 2,4,6-trihydroxybenzaldehyde have demonstrated significant potential in combating obesity by inhibiting adipocyte differentiation and fat accumulation in animal models. This points to the possibility that 6-Chloro-3-ethoxy-2-fluorobenzaldehyde could also be explored for anti-obesity applications, given its structural similarities (Kim et al., 2015).

properties

IUPAC Name

6-chloro-3-ethoxy-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYJEQRISUNQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Cl)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282399
Record name 6-Chloro-3-ethoxy-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-ethoxy-2-fluorobenzaldehyde

CAS RN

363620-21-7
Record name 6-Chloro-3-ethoxy-2-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363620-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-ethoxy-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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